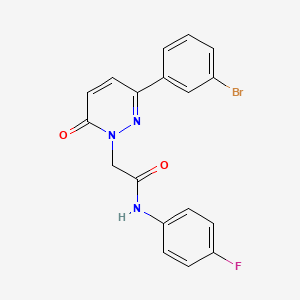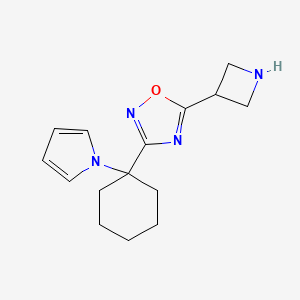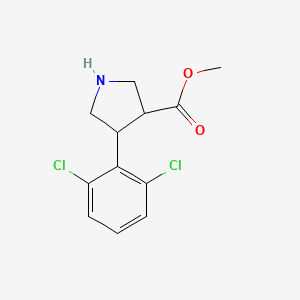
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced to the desired pyrrolidine derivative using a reducing agent such as sodium borohydride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring structure but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which affects its chemical reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, leading to different chemical and biological behaviors.
Propriétés
Formule moléculaire |
C12H13Cl2NO2 |
|---|---|
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
methyl 4-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-12(16)8-6-15-5-7(8)11-9(13)3-2-4-10(11)14/h2-4,7-8,15H,5-6H2,1H3 |
Clé InChI |
ATSPHTVICNQIPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CNCC1C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


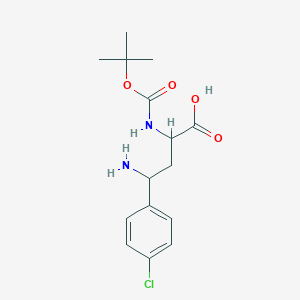
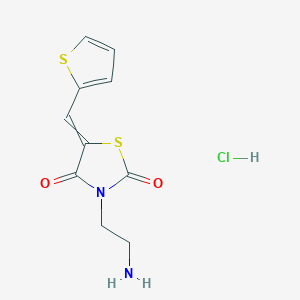
![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)

![3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B14878640.png)

![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)
